8-Hydroxyquinoline-2-carbonitrile
CAS No.: 6759-78-0
Cat. No.: VC2001620
Molecular Formula: C10H6N2O
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6759-78-0 |
|---|---|
| Molecular Formula | C10H6N2O |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 8-hydroxyquinoline-2-carbonitrile |
| Standard InChI | InChI=1S/C10H6N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H |
| Standard InChI Key | KUQKKIBQVSFDHX-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)O)N=C(C=C2)C#N |
| Canonical SMILES | C1=CC2=C(C(=C1)O)N=C(C=C2)C#N |
Introduction
Chemical Properties and Structure
Chemical Structure and Identification
8-Hydroxyquinoline-2-carbonitrile is characterized by a quinoline backbone with a hydroxyl group at position 8 and a cyano (nitrile) group at position 2. The compound is formally identified by the following properties:
Table 1: Chemical Identifiers of 8-Hydroxyquinoline-2-carbonitrile
| Parameter | Information |
|---|---|
| CAS Number | 6759-78-0 |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 8-hydroxyquinoline-2-carbonitrile |
| Synonyms | 8-Hydroxyquinaldonitrile, 8-Hydroxy-2-quinolinecarbonitrile, 2-cyano-8-hydroxyquinoline |
| InChI Key | KUQKKIBQVSFDHX-UHFFFAOYSA-N |
| SMILES | OC1=C2N=C(C=CC2=CC=C1)C#N |
The molecular structure features a distinctive arrangement where the hydroxyl group is positioned to interact with the nitrogen atom in the quinoline ring system, while the nitrile group extends from the 2-position, creating a unique electronic distribution within the molecule .
Physical Properties
The physical characteristics of 8-Hydroxyquinoline-2-carbonitrile are important for its identification, purification, and applications:
Table 2: Physical Properties of 8-Hydroxyquinoline-2-carbonitrile
| Property | Value |
|---|---|
| Appearance | Yellow to brown crystalline powder |
| Melting Point | 131-136°C |
| Solubility | Soluble in organic solvents (specific solubility data not available in sources) |
| GC Purity | ≥97.5% (in commercial samples) |
These physical properties highlight the compound's stability and crystalline nature, which are important factors for its storage and use in laboratory and industrial settings .
Biological Activities and Applications
Metal Chelating Properties
Like other 8-hydroxyquinoline derivatives, 8-Hydroxyquinoline-2-carbonitrile exhibits significant metal-chelating abilities. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes it an effective bidentate chelating agent, forming stable complexes with various metal ions including Cu²⁺, Zn²⁺, Fe³⁺, and others .
Comparative Analysis with Related Compounds
Structure-Activity Relationships
The relationship between structure and activity in 8-hydroxyquinoline derivatives provides insights into the potential properties of 8-Hydroxyquinoline-2-carbonitrile:
Table 3: Comparison of 8-Hydroxyquinoline-2-carbonitrile with Related Compounds
The nitrile group at position 2 likely confers distinct properties to 8-Hydroxyquinoline-2-carbonitrile compared to other derivatives. Nitriles can participate in various reactions, potentially serving as precursors for other functional groups. Additionally, the electron-withdrawing nature of the nitrile group would affect the electron distribution in the molecule, potentially altering its reactivity and binding properties.
Current Research and Future Perspectives
Challenges and Future Research Directions
Despite its potential, several challenges remain in the full characterization and application of 8-Hydroxyquinoline-2-carbonitrile:
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Complete biological profiling: More extensive studies are needed to fully characterize its biological activities, toxicity profile, and structure-activity relationships.
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Optimized synthesis: Development of more efficient and scalable synthetic methods would facilitate wider research and application.
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Metal complex characterization: Detailed studies of its metal complexation behavior, including stability constants and structural analyses of the resulting complexes, would provide insights into its potential applications.
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